molecular formula C27H16O4 B8483390 9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid CAS No. 7242-30-0

9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid

Cat. No. B8483390
M. Wt: 404.4 g/mol
InChI Key: KUQXWYPFKWLDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187224B1

Procedure details

At 0° C., first 7.2 g of bromine and then a solution of 3.0 g of 2,2′-diacetyl-9,9′-spirobifluorene in a small amount of dioxane were added dropwise with stirring to a solution of 6.0 g of sodium hydroxide in 30 ml of water. After the mixture had been stirred for a further 1 hour at room temperature, 1 g of sodium hydrogensulfite, dissolved in 20 ml of water, was added to the clear yellow solution. Following acidification with conc. hydrochloric acid, the colorless product which had precipitated out was filtered off and washed with a small amount of water. Recrystallization from ethanol produced 9,9′-spirobifluorene-2,2′-dicarboxylic acid as water-clear prisms (m.p. 352° C.).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.[C:3]([C:6]1[CH:18]=[CH:17][C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]3([C:30]4[CH:29]=[C:28]([C:31](=[O:33])C)[CH:27]=[CH:26][C:25]=4[C:24]4[C:19]3=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:8]=2[CH:7]=1)(=[O:5])C.[OH-:34].[Na+].S([O-])(O)=[O:37].[Na+].Cl>O.O1CCOCC1>[CH:29]1[C:30]2[C:9]3([C:8]4[CH:7]=[C:6]([C:3]([OH:5])=[O:34])[CH:18]=[CH:17][C:16]=4[C:15]4[C:10]3=[CH:11][CH:12]=[CH:13][CH:14]=4)[C:19]3[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:25]=2[CH:26]=[CH:27][C:28]=1[C:31]([OH:33])=[O:37] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)C1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC(=CC13)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture had been stirred for a further 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the clear yellow solution
CUSTOM
Type
CUSTOM
Details
the colorless product which had precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC=2C3=CC=CC=C3C3(C12)C1=CC=CC=C1C=1C=CC(=CC13)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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